molecular formula C20H23N3O2S B2765389 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole CAS No. 886906-16-7

2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2765389
CAS No.: 886906-16-7
M. Wt: 369.48
InChI Key: ABSFKJXNVJZCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole derivative characterized by a benzylsulfonyl group at position 2 and a pyrrolidine-containing ethyl chain at position 1 of the benzimidazole core. The benzylsulfonyl moiety (C₆H₅CH₂SO₂-) contributes to its electron-withdrawing properties, which may enhance metabolic stability and influence receptor interactions.

Properties

IUPAC Name

2-benzylsulfonyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-26(25,16-17-8-2-1-3-9-17)20-21-18-10-4-5-11-19(18)23(20)15-14-22-12-6-7-13-22/h1-5,8-11H,6-7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSFKJXNVJZCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Benzylsulfonyl Group: The benzimidazole intermediate is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the benzylsulfonyl group.

    Attachment of Pyrrolidinyl Ethyl Group: Finally, the compound is alkylated with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the benzylsulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring or the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Interaction with Tropomyosin Receptor Kinases

One of the primary mechanisms of action for 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole involves its interaction with tropomyosin receptor kinases (TrkA/B/C). These receptors play crucial roles in cell proliferation and survival. Inhibition of Trk receptors has been linked to decreased tumorigenesis and metastasis, making this compound a candidate for therapeutic applications in oncology.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-(pyrrolidin-1-yl)-1H-benzo[d]imidazolePyrrolidine fused to benzimidazoleModerate activity on Trk receptorsLacks sulfonyl group
Benzimidazole derivativesVarious substitutions on benzimidazoleDiverse pharmacological profilesMay not target Trk receptors specifically
Sulfonamide derivativesSulfonamide functional groupAntibacterial propertiesPrimarily focused on bacterial targets rather than cancer

The presence of both the benzylsulfonyl group and the pyrrolidine ring enhances its potential as a multi-target therapeutic agent.

Oncology

Due to its ability to inhibit Trk receptors, this compound is being investigated for its potential use in cancer therapies. Research indicates that compounds targeting these receptors may reduce cellular proliferation associated with various cancers.

Neurobiology

The compound's interaction with Trk receptors also suggests potential applications in neurobiology, particularly in conditions where these pathways are dysregulated. The modulation of neurotrophic signaling could lead to advancements in treatments for neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in preclinical models:

  • Study A : Investigated the anti-cancer effects of this compound on various cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis in Trk-expressing tumors.
  • Study B : Focused on the neuroprotective effects of the compound in animal models of neurodegeneration. The findings indicated improved neuronal survival and function following treatment, correlating with reduced activation of apoptosis pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below compares key structural features and electronic properties of related benzimidazole derivatives:

Compound Name Substituents (Position 1) Substituents (Position 2) Key Electronic Effects Reference(s)
Target Compound 2-(Pyrrolidin-1-yl)ethyl Benzylsulfonyl (C₆H₅CH₂SO₂-) Strong electron-withdrawing (sulfonyl) N/A
Etonitazepyne (54, ) 2-(Pyrrolidin-1-yl)ethyl 4-Ethoxybenzyl, 5-nitro Electron-withdrawing (nitro)
2-((Pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole () None (1H) Pyridinylmethylthio (S-linked) Moderate electron-withdrawing (thioether)
2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine (8a, ) 2-(Pyrrolidin-1-yl)ethyl 4-Chlorobenzyl, 5-amine Electron-donating (amine)
1-Benzhydryl-2-(3-bromophenyl)-1H-benzo[d]imidazole (48, ) Benzhydryl (C₆H₅)₂CH 3-Bromophenyl Steric bulk, halogenated

Key Observations :

  • Sulfonyl vs. Nitro/Thio Groups : The target compound’s sulfonyl group is more electron-withdrawing than the nitro group in etonitazepyne or the thioether in ’s compound. This difference may enhance oxidative stability but reduce nucleophilic reactivity .
  • Pyrrolidinylethyl Chain : This substituent is shared with etonitazepyne and compound 8a (), suggesting its role in enhancing lipophilicity and tertiary amine-mediated interactions (e.g., with opioid receptors) .
  • Benzyl vs. Halogenated/Aryl Groups : The benzylsulfonyl group offers steric bulk and polarity compared to halogenated aryl groups (e.g., 3-bromophenyl in ), which may influence binding pocket accessibility .
Pharmacological Profiles
  • Opioid Receptor Activity : Etonitazepyne () and nitazene analogs () exhibit μ-opioid receptor agonism, with potency influenced by substituents. The target compound’s benzylsulfonyl group may reduce receptor affinity compared to nitro or chloro substituents due to steric hindrance .
  • Antifungal Activity : Compounds with triazine or thiazole-triazole appendages (e.g., ) show moderate antifungal effects, suggesting that the target compound’s sulfonyl group could be explored for similar applications .
  • Anticancer Potential: Sulfonamide-linked benzimidazoles () inhibit BRAF V600E kinase, indicating that the target’s sulfonyl group may synergize with pyrrolidine for kinase targeting .

Biological Activity

The compound 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole is a complex heterocyclic structure that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This compound features a benzo[d]imidazole core, a pyrrolidine ring, and a benzylsulfonyl group, which together contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The primary biological activity of this compound is attributed to its interaction with tropomyosin receptor kinases (TrkA/B/C) . These receptors play critical roles in cell proliferation and survival. Inhibition of these receptors can lead to decreased tumorigenesis and metastasis, making this compound a candidate for therapeutic applications in oncology and neurobiology .

Key Findings:

  • Inhibition of Trk Receptors : The compound has been shown to specifically inhibit TrkA/B/C receptors, leading to significant alterations in cellular signaling pathways associated with growth and survival.
  • Anti-Cancer Potential : The ability to inhibit these pathways suggests that the compound may be effective in reducing cellular proliferation, positioning it as a focus for research into anti-cancer therapies.

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals its unique position in drug development.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-(pyrrolidin-1-yl)-1H-benzo[d]imidazolePyrrolidine fused to benzimidazoleModerate activity on Trk receptorsLacks sulfonyl group
Benzimidazole derivativesVarious substitutions on benzimidazoleDiverse pharmacological profilesMay not target Trk receptors specifically
Sulfonamide derivativesSulfonamide functional groupAntibacterial propertiesPrimarily focused on bacterial targets rather than cancer

The presence of both the benzylsulfonyl group and the pyrrolidine ring enhances the potential of this compound as a multi-target therapeutic agent.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Cell Proliferation Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of cancer cell lines expressing high levels of Trk receptors. The IC50 values obtained were indicative of its potent inhibitory effects.
  • Mechanistic Insights : Further investigations into the signaling pathways affected by this compound revealed that it modulates downstream effectors involved in cell survival and apoptosis, reinforcing its potential as an anti-cancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.